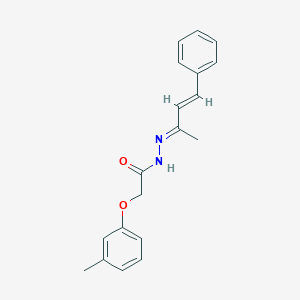
(3,4,5-Trimethoxy-benzoylamino)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Trimethoxy-benzoylamino)-acetic acid ethyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of three methoxy groups attached to a benzoylamino moiety, which is further linked to an acetic acid ethyl ester group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trimethoxy-benzoylamino)-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and ethyl bromoacetate.
Esterification: The 3,4,5-trimethoxybenzoic acid is first esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester derivative.
Amidation: The ester derivative is then reacted with an amine, such as glycine, under appropriate conditions to form the benzoylamino-acetic acid ethyl ester.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trimethoxy-benzoylamino)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,4,5-trihydroxy-benzoylamino-acetic acid ethyl ester.
Reduction: Formation of 3,4,5-trimethoxy-benzoylamino-ethanol.
Substitution: Formation of 3,4,5-trihalo-benzoylamino-acetic acid ethyl ester.
Scientific Research Applications
(3,4,5-Trimethoxy-benzoylamino)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4,5-Trimethoxy-benzoylamino)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and benzoylamino moiety play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzene core but lacks the benzoylamino-acetic acid ethyl ester moiety.
3,4,5-Trimethoxybenzamide: Contains the trimethoxybenzene core and an amide group but lacks the acetic acid ethyl ester group.
Uniqueness
(3,4,5-Trimethoxy-benzoylamino)-acetic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzoylamino and acetic acid ethyl ester groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19NO6 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C14H19NO6/c1-5-21-12(16)8-15-14(17)9-6-10(18-2)13(20-4)11(7-9)19-3/h6-7H,5,8H2,1-4H3,(H,15,17) |
InChI Key |
LOGFEAQZRBDVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B11982045.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11982046.png)
![1-[(4-Bromophenyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11982051.png)



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11982078.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982080.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11982082.png)
![(2E)-N-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B11982089.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11982097.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11982111.png)
